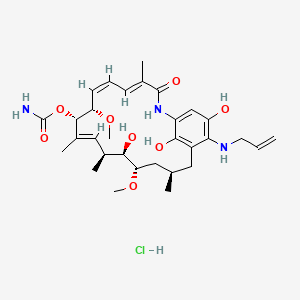
Rhynchophylline
Overview
Description
Rhynchophylline is an indole alkaloid found in certain Uncaria species, notably Uncaria rhynchophylla and Uncaria tomentosa . It also occurs in the leaves of Mitragyna speciosa (kratom) and Mitragyna tubulosa . Rhynchophylline has numerous protective properties such as anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects .
Synthesis Analysis
The asymmetric total syntheses of Rhynchophylline were achieved in 17 steps from butanal and ethyl acrylate . The synthesis features Carreira ring expansion to construct the tetracyclic spirooxindole core in high diastereoselectivity . A collective formal synthesis approach to bioactive oxindole alkaloids, including Rhynchophylline, was completed in a protecting-group free manner .
Molecular Structure Analysis
Rhynchophylline has a complex molecular structure with the molecular formula C22H28N2O4 . The molecular weight is 384.5 g/mol . The IUPAC name is methyl (E)-2-[(3R,6’R,7’S,8’aS)-6’-ethyl-2-oxospiro[indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .
Chemical Reactions Analysis
Rhynchophylline has been shown to undergo various chemical reactions. For instance, it has been found to have structural stabilities and transformation mechanisms that have been analyzed using HPLC and UPLC-Q-TOF-MS .
Physical And Chemical Properties Analysis
Rhynchophylline has a molecular weight of 384.5 g/mol and a molecular formula of C22H28N2O4 . It is a member of indolizines and has a role as a metabolite .
Scientific Research Applications
Biosynthesis and Metabolic Pathways
Rhynchophylline (RIN) and isorhynchophylline (IRN) are representative types of indole alkaloids with unique spiroindole structures produced in Uncaria rhynchophylla . The biosynthetic pathways of these plant spiroindole alkaloids are still largely unknown . However, recent studies have used U. rhynchophylla to investigate the biosynthetic genes and characterize the functional enzymes in the spiroindole alkaloids .
Antihypertensive and Neuroprotective Activities
As the bioactive constituent of U. rhynchophylla, IRN has recently drawn extensive attention toward antihypertensive and neuroprotective activities . This makes it a promising compound for the development of treatments for hypertension and neurological disorders.
Structural Stability and Transformation Mechanism
Studies have been conducted to reveal the structural stabilities and transformation mechanism of rhynchophylline (RIN) and isorhynchophylline (IRN) . These studies provide valuable information for stability analysis of the conversion products .
Treatment of Alzheimer’s Disease
Rhynchophylline and isorhynchophylline from U. rhynchophylla have shown potential in the treatment of Alzheimer’s disease . The low yield of these natural products has restricted their application in medicine , indicating the need for further research and development in this area.
Effects on Sleep
Some studies have linked the effects of Rhynchophylline on sleep to a change in the mRNA level of prostaglandin receptors in the prefrontal cortex (PFC) and hypothalamus . This suggests potential applications in the treatment of sleep disorders.
Addiction Treatment
Rhynchophylline has shown therapeutic effects in methamphetamine-induced conditioned place preference (CPP) rats by decreasing p-Fos and phosphorylated cAMP response element-binding protein (p-CREB) levels in the brain . This suggests potential applications in addiction treatment.
Mechanism of Action
Target of Action
Rhynchophylline primarily targets N-methyl-D-aspartate (NMDA) receptors and acts as a non-competitive antagonist . It also targets ion channels and tyrosine kinase receptors . These targets play crucial roles in neuronal communication, sleep regulation, and other physiological processes .
Mode of Action
Rhynchophylline interacts with its targets, primarily NMDA receptors, in a non-competitive manner . This interaction leads to changes in brain oscillations during wakefulness and slow-wave sleep . The compound’s effects on these targets can impact sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .
Biochemical Pathways
Rhynchophylline affects several biochemical pathways. It modifies the expression of genes linked to cell movement, apoptosis/necrosis, and transcription/translation in a brain region-independent manner . It also changes those linked to sleep regulation (e.g., Hcrt, Pmch) in a brain region-specific manner (e.g., in the hypothalamus) . Furthermore, it impacts sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, ERK/MAPK, PI3K/AKT, and NF-κB pathways .
Pharmacokinetics
The oral bioavailability and drug-likeness of Rhynchophylline were calculated to be 41.82% and 0.57, respectively . These properties are crucial for assessing the effects of drug distribution and are important factors in the compound’s bioavailability .
Result of Action
Rhynchophylline has been shown to enhance slow-wave sleep and modify brain oscillations during both wakefulness and slow-wave sleep . It also impacts neuronal communication in a way that could have substantial effects on sleep phenotypes . Moreover, it has been found to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .
Action Environment
Environmental factors, particularly light intensity, can influence the production of Rhynchophylline . For instance, the contents of Rhynchophylline and its isomer, Isorhynchophylline, significantly increased in Uncaria rhynchophylla leaves at 20% light intensity after 7 and 21 days . Additionally, precipitation has been found to be a major factor affecting the content of Rhynchophylline .
Safety and Hazards
properties
IUPAC Name |
methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-KAXDATADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878612 | |
| Record name | Rhynchophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhynchophylline | |
CAS RN |
76-66-4 | |
| Record name | Rhynchophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhyncophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhynchophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHYNCHOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BQ79VJ8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)



